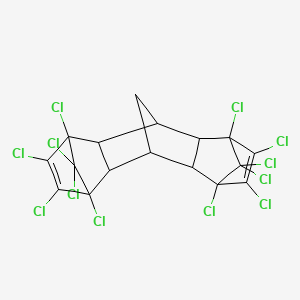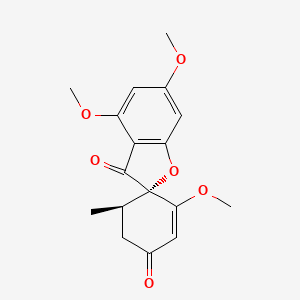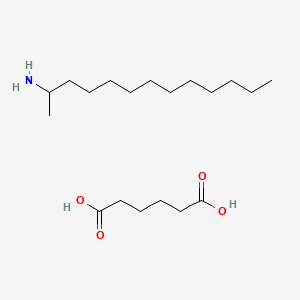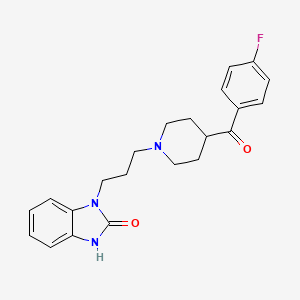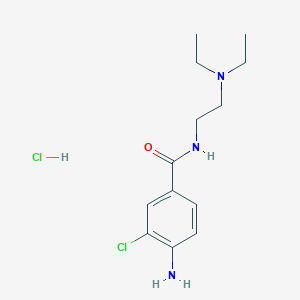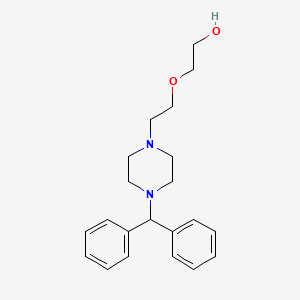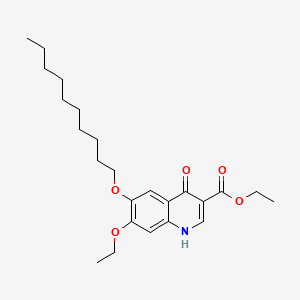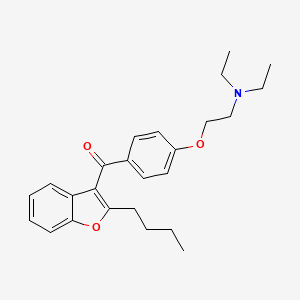
Deiodoamiodaron
Übersicht
Beschreibung
Deiodoamiodarone is a compound with the molecular formula C25H31NO3 . It is a derivative of Amiodarone, which is a frequently prescribed anti-arrhythmic medication . Amiodarone is approved by the U.S. Food and Drug Administration (FDA) specifically for the treatment of life-threatening ventricular arrhythmias .
Molecular Structure Analysis
The molecular structure of Deiodoamiodarone is represented by the formula C25H31NO3 . The InChI representation of the molecule is InChI=1S/C25H31NO3/c1-4-7-11-23-24 (21-10-8-9-12-22 (21)29-23)25 (27)19-13-15-20 (16-14-19)28-18-17-26 (5-2)6-3/h8-10,12-16H,4-7,11,17-18H2,1-3H3 .
Physical and Chemical Properties Analysis
Deiodoamiodarone has a molecular weight of 393.5 g/mol . The compound is highly soluble in chloroform and poorly soluble in water . Its acid-base constant (pKa) is 6.56 .
Wissenschaftliche Forschungsanwendungen
Zelluläre Elektropharmakologie
Deiodoamiodaron wurde im Bereich der zellulären Elektropharmakologie untersucht . Es wurde festgestellt, dass es sich auf Ionenkanäle und die Expression von Ionenkanälen auswirkt . Dies könnte potenziell Auswirkungen auf die Behandlung von Erkrankungen haben, die mit einer Funktionsstörung von Ionenkanälen zusammenhängen.
Antiarrhythmische Strategien
This compound wurde in antiarrhythmischen Strategien eingesetzt . Es wurde festgestellt, dass es Auswirkungen auf das Aktionspotenzial und die Refraktärzeit hat , die Schlüsselfaktoren bei der Behandlung von Herzrhythmusstörungen sind.
Behandlung von ventrikulären Tachyarrhythmien
This compound gilt als vielversprechendes Medikament zur Behandlung lebensbedrohlicher ventrikulärer Tachyarrhythmien bei Patienten mit signifikanter struktureller Herzerkrankung . Sein pharmakologisches Profil ist komplex, und viele Fragen zu seinen kurz- und langfristigen Wirkungen auf mehrere molekulare Ziele müssen noch geklärt werden .
Hemmung des einwärts gerichteten Natrium- und Calciumstroms
Als akute Wirkung hemmt Amiodaron sowohl den einwärts gerichteten Natrium- als auch den Calciumstrom . Dies führt zu einer Unterdrückung der Erregbarkeit und Leitfähigkeit von Herzzellen, insbesondere bei Stimulation mit höheren Frequenzen und bei Zellen mit einem weniger negativen Membranpotenzial .
Hemmung von Kaliumkanalströmen
Amiodaron hemmt auch sowohl spannungsabhängige als auch ligandenabhängige Kaliumkanalströme . Diese Hemmung tritt bei therapeutischen Konzentrationen des Arzneimittels auf .
Phänotypische Ähnlichkeit einer langfristigen Amiodaronbehandlung und einer Hypothyreose
Amiodaron und Desethylamiodaron könnten die Wirkung von Triiodthyronin (T3) auf das Herz auf zellulärer oder subzellulärer Ebene antagonisieren, was zu einer phänotypischen Ähnlichkeit einer langfristigen Amiodaronbehandlung und einer Hypothyreose führt .
Wirkmechanismus
Target of Action
Deiodoamiodarone is an intermediate of amiodarone . Amiodarone is a class III antiarrhythmic drug . It is known to interact with multiple molecular targets, including potassium, sodium, and calcium channels, as well as non-ion channel targets . .
Mode of Action
Amiodarone, the parent compound of Deiodoamiodarone, is known to block potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . This results in an increase in the duration of the action potential as well as the effective refractory period for cardiac cells . It is plausible that Deiodoamiodarone may share similar modes of action, but specific studies are needed to confirm this.
Biochemical Pathways
Amiodarone affects multiple biochemical pathways due to its interaction with various ion channels. It inhibits inward sodium and calcium currents (INa, ICa) in a use- and voltage-dependent manner, resulting in suppression of excitability and conductivity of cardiac tissues . It also inhibits both voltage- and ligand-gated potassium channel currents (IK, IK,Na, IK,ACh)
Pharmacokinetics
Amiodarone is known for its complex pharmacokinetics. It accumulates in tissue and is only very slowly eliminated . The time to peak amiodarone concentrations in the plasma is relatively long, 3-7 hours, and considerably less than 100% of an oral dose reaches the systemic circulation
Result of Action
The major and consistent long-term effect of amiodarone is a moderate prolongation of the action potential duration (APD) with minimal frequency dependence . This is most likely due to a decrease in the current density of IK and Ito
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, lifestyle, and exposure to other environmental agents can impact the effectiveness of a drug . .
Biochemische Analyse
Biochemical Properties
It is known that the compound has a complex structure and interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that amiodarone, from which Deiodoamiodarone is derived, has multiple effects on myocardial depolarization and repolarization, making it an extremely effective antiarrhythmic drug . It is likely that Deiodoamiodarone shares some of these properties.
Molecular Mechanism
Amiodarone, from which Deiodoamiodarone is derived, is known to inhibit both inward and outward currents, affecting sodium, calcium, and potassium channels . It is likely that Deiodoamiodarone shares some of these properties.
Temporal Effects in Laboratory Settings
It is known that the effects of drugs can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages, and that threshold effects and toxic or adverse effects at high doses can be observed .
Metabolic Pathways
It is known that drugs can be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that drugs can be transported and distributed within cells and tissues in various ways, interacting with transporters or binding proteins, and affecting localization or accumulation .
Subcellular Localization
It is known that proteins can be localized to specific compartments or organelles, directed by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3/h8-10,12-16H,4-7,11,17-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZXBMCTFUFPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178139 | |
| Record name | Deiodoamiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23551-25-9 | |
| Record name | (2-Butyl-3-benzofuranyl)[4-[2-(diethylamino)ethoxy]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23551-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deiodoamiodarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023551259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deiodoamiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEIODOAMIODARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ANM294M1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


